2-bromo-N-(2-oxothiolan-3-yl)benzamide
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Overview
Description
2-bromo-N-(2-oxothiolan-3-yl)benzamide is a chemical compound with the molecular formula C11H10BrNO2S and a molecular weight of 300.17 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, along with a thiolane ring containing an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-oxothiolan-3-yl)benzamide typically involves the bromination of benzamide followed by the introduction of the thiolane ring. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The thiolane ring can be introduced through a cyclization reaction involving a suitable precursor .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-oxothiolan-3-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiolane ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-bromo-N-(2-oxothiolan-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the thiolane ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-oxothiolan-3-yl)benzamide: Similar in structure but with the bromine atom at a different position on the benzamide ring.
2-chloro-N-(2-oxothiolan-3-yl)benzamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-bromo-N-(2-oxothiolan-3-yl)benzamide is unique due to the specific positioning of the bromine atom and the presence of the thiolane ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-bromo-N-(2-oxothiolan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c12-8-4-2-1-3-7(8)10(14)13-9-5-6-16-11(9)15/h1-4,9H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQYJGGORPFGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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